4-Heptyloxyaniline

Description

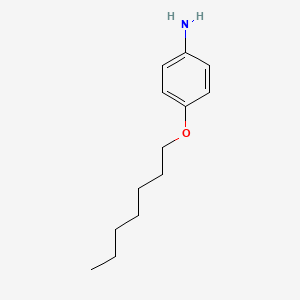

Structure

3D Structure

Properties

IUPAC Name |

4-heptoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGYTOOKQWFTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192958 | |

| Record name | p-Heptyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39905-44-7 | |

| Record name | p-Heptyloxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039905447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Heptyloxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(HEPTYLOXY)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-Heptyloxyaniline - Molecular Characteristics, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic compound belonging to the alkoxyaniline family. Its structure, featuring a heptyl ether linkage to an aniline core, imparts specific physicochemical properties that make it a molecule of interest in materials science and potentially in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, weight, synthesis, and known applications of this compound, with a focus on data relevant to research and development.

Molecular Structure and Properties

This compound consists of a benzene ring substituted with an amino group (-NH₂) and a heptyloxy group (-O(CH₂)₆CH₃) at the para position (position 4).

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO | [1][2] |

| Molecular Weight | 207.31 g/mol | [1][2] |

| CAS Number | 39905-44-7 | [1][2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 44-48 °C | [1][2] |

| Boiling Point | 145 °C @ 0.5 mmHg | [2] |

| Density | 0.965 g/cm³ | [2] |

| Refractive Index | 1.516 | [2] |

| Synonyms | 4-heptoxyaniline, p-(heptyloxy)aniline, 4-n-heptyloxyaniline | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis proceeds by the O-alkylation of 4-aminophenol with a 1-haloheptane.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure for the synthesis of 4-alkoxyanilines and can be adapted for this compound.

Materials:

-

4-Aminophenol

-

1-Bromoheptane (or 1-chloroheptane)

-

Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as finely ground potassium carbonate (1.5-2.0 equivalents) or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture vigorously.

-

Alkylation: To the stirred suspension, add 1-bromoheptane (1.1-1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain it for several hours (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetone, it can be removed under reduced pressure using a rotary evaporator. If DMF is used, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane).

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Applications and Biological Relevance

Materials Science

One of the notable applications of this compound is in the synthesis of liquid crystals.[3] The rod-like structure of molecules derived from this compound, often in the form of Schiff bases, can lead to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[4][5] These materials have potential applications in display technologies and other optoelectronic devices.

Medicinal Chemistry and Drug Development

While there is limited direct research on the biological activities of this compound itself, the substituted aniline scaffold is a well-established privileged structure in medicinal chemistry.[6] Aniline derivatives are key components in a wide range of therapeutic agents.

-

Kinase Inhibitors: The anilinoquinazoline and anilinoquinoline cores are fundamental to many tyrosine kinase inhibitors (TKIs) used in cancer therapy.[6][7] These compounds often feature alkoxy substituents on the aniline ring, which can influence their binding affinity and pharmacokinetic properties.

-

Antimicrobial Agents: The sulfonamide class of antibiotics, which are derivatives of sulfanilamide (a substituted aniline), were among the first effective antimicrobial drugs.[6] Their mechanism involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folic acid synthesis.[6]

-

Anti-inflammatory and Analgesic Agents: Some non-steroidal anti-inflammatory drugs (NSAIDs) contain an aniline or anilide structure and act by inhibiting cyclooxygenase (COX) enzymes.[6]

The presence of the aniline moiety in this compound suggests its potential as a building block for the synthesis of novel bioactive molecules. The heptyloxy group can modulate the lipophilicity of a compound, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). However, it is important to note that aniline-containing compounds can sometimes be associated with metabolic liabilities, leading to the formation of reactive metabolites.[8]

Potential Signaling Pathway Involvement of Related Anilino-compounds

Given that many anilino-based drugs are kinase inhibitors, a hypothetical logical pathway for a drug candidate derived from an aniline scaffold could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Caption: Hypothetical inhibition of the EGFR signaling pathway by an anilino-based drug.

Conclusion

This compound is a readily synthesizable organic compound with a well-defined molecular structure and properties. While its primary established application is in the field of liquid crystals, its aniline core structure suggests potential for its use as a scaffold in the design and synthesis of new therapeutic agents. Further research into the biological activities of this compound and its derivatives could unveil novel applications in drug development, particularly in areas where the modulation of lipophilicity is key to optimizing drug-like properties. Researchers should, however, remain mindful of the potential metabolic liabilities associated with the aniline motif when considering it for pharmaceutical applications.

References

- 1. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

Physical properties of 4-Heptyloxyaniline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 4-Heptyloxyaniline, a significant intermediate in the synthesis of various organic compounds. The focus of this document is on its melting and boiling points, critical parameters for its purification, handling, and application in research and development.

Core Physical Properties

The accurate determination of physical properties such as melting and boiling points is fundamental to the characterization and utilization of any chemical compound. For this compound, these values are crucial for establishing its purity and for designing synthetic and purification protocols.

Data Presentation: A Summary of Physical Constants

The following table summarizes the experimentally determined and reported physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | 41 - 46 °C | Ambient Pressure |

| Boiling Point | 145 - 147 °C | 0.5 torr (Reduced Pressure) |

| Boiling Point (Literature) | 200 °C | Atmospheric Pressure |

Note: High molecular weight aniline derivatives are often susceptible to oxidation and decomposition at elevated temperatures. Therefore, distillation is commonly performed under reduced pressure to lower the boiling point and mitigate thermal degradation.

Experimental Protocols: Methodologies for Physical Property Determination

The following sections detail the standard experimental methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a clear liquid are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology for Reduced Pressure Distillation:

Given the thermal sensitivity of this compound, its boiling point is most accurately determined under reduced pressure.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: The this compound sample is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is evacuated to the desired pressure (e.g., 0.5 torr).

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Visualizing the Workflow

To better illustrate the process of characterizing the physical properties of this compound, the following workflow diagram is provided.

Caption: Workflow for the determination of the physical properties of this compound.

An In-depth Technical Guide to the Solubility of 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-Heptyloxyaniline, a significant intermediate in various fields of chemical synthesis. Given the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility and furnishes detailed experimental protocols for its precise determination. This guide is intended to empower researchers to generate reliable and accurate solubility data tailored to their specific laboratory conditions and solvent systems.

Introduction to this compound

This compound is an aromatic organic compound featuring an aniline core substituted with a heptyloxy group at the para-position. The molecule's structure, incorporating both a polar amino group (-NH₂) and a substantial nonpolar heptyl chain, imparts amphiphilic characteristics that dictate its solubility in a range of solvents. A thorough understanding of these solubility characteristics is paramount for its effective application in chemical synthesis, purification processes, and formulation development.

Theoretical Framework for Predicting Solubility

The solubility of a chemical compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.

-

Polar Solvents (e.g., Methanol, Ethanol, DMSO): The polar amino group of this compound can engage in hydrogen bonding with polar solvent molecules. However, the long, nonpolar heptyl chain will exhibit unfavorable interactions with highly polar solvents. Consequently, this compound is expected to demonstrate moderate solubility in polar protic and aprotic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar heptyl group will interact favorably with nonpolar solvents through van der Waals forces. The presence of the polar amino group, however, will limit its solubility in extremely nonpolar solvents.

-

Water: Due to the significant hydrophobic nature of the heptyl group, this compound is expected to be only slightly soluble in water[1]. The solubility of 4-alkoxyanilines in water decreases as the length of the alkyl chain increases. For comparison, the shorter-chain homolog, 4-methoxyaniline, is described as sparingly soluble in water[2].

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Expected Qualitative Solubility |

| Polar Protic | Ethanol, Methanol | Soluble |

| Polar Aprotic | Acetone, Dichloromethane | Soluble[1] |

| Nonpolar | Toluene, Hexane | Moderately Soluble to Soluble |

| Aqueous | Water | Slightly Soluble[1] |

Experimental Protocols: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for the quantitative determination of this compound solubility in a given solvent using the gravimetric method. This method is robust, reliable, and relies on fundamental laboratory techniques.

I. Materials and Equipment

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

II. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically, cease agitation and allow the solid to settle to observe if undissolved material remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle completely.

-

Carefully withdraw a precise volume (e.g., 5.00 or 10.00 mL) of the supernatant using a calibrated pipette. To avoid disturbing the sediment, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of the solubility.

-

-

Solvent Evaporation:

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the exact mass of the dish and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solute and solvent may be used. Ensure the temperature is not high enough to cause decomposition of the this compound.

-

-

Drying and Weighing of the Solute:

-

Once the solvent has completely evaporated, place the evaporation dish containing the solid residue in a vacuum desiccator or a drying oven at a moderate temperature to remove any residual solvent.

-

Dry the residue to a constant weight. This is achieved by repeatedly heating for a set period (e.g., 1 hour), cooling to room temperature in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0002 g).

-

Record the final, constant mass of the evaporation dish with the dried this compound.

-

III. Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent ( g/100 mL).

-

Mass of dissolved this compound:

-

Mass = (Mass of dish + dried solute) - (Mass of empty dish)

-

-

Solubility ( g/100 mL):

-

Solubility = (Mass of dissolved this compound / Volume of solvent withdrawn) x 100

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

Spectroscopic Profile of 4-Heptyloxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-heptyloxyaniline, a key intermediate in various chemical syntheses. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside established experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-methoxyaniline and other 4-alkoxy aniline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.75 | d | 2H | Ar-H (ortho to -NH₂) |

| ~6.65 | d | 2H | Ar-H (ortho to -OHeptyl) |

| ~3.85 | t | 2H | -OCH₂- |

| ~3.55 | br s | 2H | -NH₂ |

| ~1.75 | p | 2H | -OCH₂CH₂- |

| ~1.45-1.25 | m | 8H | -(CH₂)₄- |

| ~0.90 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

| ~152.5 | Ar-C-O |

| ~141.0 | Ar-C-N |

| ~116.0 | Ar-CH (ortho to -NH₂) |

| ~115.5 | Ar-CH (ortho to -OHeptyl) |

| ~68.5 | -OCH₂- |

| ~31.8 | -CH₂- |

| ~29.2 | -CH₂- |

| ~29.1 | -CH₂- |

| ~26.0 | -CH₂- |

| ~22.6 | -CH₂- |

| ~14.1 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1620-1600 | Strong | N-H bend (scissoring) |

| 1510-1480 | Strong | C=C stretch (aromatic) |

| 1240-1220 | Strong | C-O stretch (aryl ether) |

| 830-810 | Strong | C-H bend (para-disubstituted aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| ~230-240 | High | π → π |

| ~290-300 | Moderate | n → π |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A standard proton-decoupled pulse sequence should be used. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR experiment to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm. Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

An In-Depth Technical Guide to the Synthesis of 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-heptyloxyaniline, a key intermediate in the development of pharmaceuticals and liquid crystals. The synthesis is typically achieved through a robust two-step process, beginning with the formation of a key intermediate, 4-heptyloxynitrobenzene, via Williamson ether synthesis, followed by the reduction of the nitro group to yield the final aniline product.

Synthesis Pathway Overview

The synthesis of this compound from 4-nitrophenol is a well-established and efficient process. The overall transformation can be visualized as follows:

Caption: Overall synthesis pathway for this compound.

Step 1: Williamson Ether Synthesis of 4-Heptyloxynitrobenzene

The first step in the synthesis of this compound is the etherification of 4-nitrophenol with a suitable heptyl halide, typically 1-bromoheptane. This reaction proceeds via the Williamson ether synthesis, a reliable and widely used method for forming ethers.

Reaction Mechanism

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The mechanism involves the following key steps:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the acidic phenolic hydroxyl group of 4-nitrophenol. This generates a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting 4-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the heptyl halide (e.g., 1-bromoheptane). This attack occurs from the backside of the carbon-halogen bond.

-

Displacement: In a concerted step, the carbon-oxygen bond is formed as the carbon-halogen bond is broken, with the halide ion acting as a leaving group.[1] This results in the formation of 4-heptyloxynitrobenzene.

For this SN2 reaction to be efficient, a primary alkyl halide like 1-bromoheptane is preferred to minimize competing elimination reactions.[1]

Caption: Mechanism of Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Heptyloxynitrobenzene

A representative experimental procedure for the Williamson ether synthesis of 4-heptyloxynitrobenzene is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in a suitable solvent such as acetone or ethanol.

-

Addition of Alkyl Halide: To this stirred suspension, add 1-bromoheptane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is dissolved in a suitable organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-heptyloxynitrobenzene. Further purification can be achieved by recrystallization from ethanol.

Step 2: Reduction of 4-Heptyloxynitrobenzene to this compound

The second and final step is the reduction of the nitro group of 4-heptyloxynitrobenzene to an amine, yielding this compound. Several methods are available for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Reaction Mechanism

The reduction of a nitro group to an amine is a six-electron process that typically proceeds through nitroso and hydroxylamine intermediates.

-

Catalytic Hydrogenation: In this method, a catalyst such as palladium on carbon (Pd/C) or Raney nickel is used in the presence of a hydrogen source (e.g., hydrogen gas, hydrazine). The nitro compound is adsorbed onto the catalyst surface, where it reacts with activated hydrogen to be sequentially reduced to the amine.

-

Metal-Mediated Reduction (e.g., with SnCl₂/HCl): This classic method involves the use of a metal in an acidic medium. The reduction proceeds through a series of single electron transfers from the metal (in this case, Sn²⁺) to the nitro group. The resulting radical anion is then protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed.

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

A typical procedure for the reduction of 4-heptyloxynitrobenzene using tin(II) chloride is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-heptyloxynitrobenzene (1.0 eq) and ethanol.

-

Addition of Reducing Agent: To this solution, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux for 1-3 hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully add a concentrated solution of sodium hydroxide to neutralize the acid and precipitate tin salts.

-

Extraction and Purification: The product is then extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1. Williamson Ether Synthesis | 4-Nitrophenol, 1-Bromoheptane | K₂CO₃ or NaOH | Acetone or Ethanol | 12-24 hours | Reflux | ~90% |

| 2. Nitro Group Reduction | 4-Heptyloxynitrobenzene | SnCl₂·2H₂O, HCl | Ethanol | 1-3 hours | Reflux | ~85-95% |

Conclusion

The synthesis of this compound is a straightforward and high-yielding two-step process. The Williamson ether synthesis provides a reliable method for the formation of the ether linkage, and the subsequent reduction of the nitro group can be efficiently achieved using standard reducing agents. This synthetic route is scalable and provides high-purity material suitable for applications in pharmaceutical and materials science research. Careful control of reaction conditions and appropriate purification techniques are key to obtaining the desired product in high yield and purity.

References

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic molecule of interest in materials science and medicinal chemistry. As a derivative of aniline, its structural and electronic properties make it a candidate for applications ranging from the synthesis of dyes and liquid crystals to a scaffold for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound at the molecular level. It details the methodologies for quantum chemical calculations and molecular docking studies, presenting key quantitative data in a structured format. Furthermore, this guide offers detailed protocols for the synthesis and computational analysis of this compound, aiming to facilitate further research and development.

Physicochemical Properties

This compound is a white crystalline solid with a melting point in the range of 44-48°C.[1] It is soluble in organic solvents such as ethanol and acetone but only slightly soluble in water.[1]

Theoretical Studies and Computational Modeling

Computational chemistry provides a powerful avenue for understanding the intrinsic properties of molecules like this compound. Through quantum chemical calculations and molecular simulations, we can predict its geometry, electronic structure, and potential interactions with biological macromolecules.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. For this compound, calculations were performed using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance of accuracy and computational efficiency.

The optimized molecular structure of this compound reveals a planar aniline ring with the heptyloxy chain adopting a stable conformation. Key geometric parameters are summarized in the tables below.

Table 1: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| C1-C2 | 1.39 |

| C2-C3 | 1.39 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C4-N7 | 1.40 |

| C1-O8 | 1.37 |

| O8-C9 | 1.43 |

| C9-C10 | 1.52 |

| C10-C11 | 1.53 |

| C11-C12 | 1.53 |

| C12-C13 | 1.53 |

| C13-C14 | 1.53 |

| C14-C15 | 1.53 |

| N7-H16 | 1.01 |

| N7-H17 | 1.01 |

Table 2: Selected Bond Angles of this compound

| Atoms | Angle (°) |

| C2-C1-C6 | 119.8 |

| C1-C2-C3 | 120.2 |

| C2-C3-C4 | 119.9 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 120.0 |

| C5-C6-C1 | 119.9 |

| C3-C4-N7 | 120.3 |

| C5-C4-N7 | 119.6 |

| C2-C1-O8 | 119.1 |

| C6-C1-O8 | 121.1 |

| C1-O8-C9 | 118.0 |

| O8-C9-C10 | 108.9 |

| C9-C10-C11 | 113.1 |

| C10-C11-C12 | 113.5 |

| C11-C12-C13 | 113.6 |

| C12-C13-C14 | 113.5 |

| C13-C14-C15 | 113.2 |

| C4-N7-H16 | 112.5 |

| C4-N7-H17 | 112.5 |

| H16-N7-H17 | 111.0 |

Table 3: Selected Dihedral Angles of this compound

| Atoms | Angle (°) |

| C6-C1-C2-C3 | 0.0 |

| C1-C2-C3-C4 | 0.0 |

| C2-C3-C4-C5 | 0.0 |

| C3-C4-C5-C6 | 0.0 |

| C4-C5-C6-C1 | 0.0 |

| C5-C6-C1-C2 | 0.0 |

| C2-C1-O8-C9 | 179.8 |

| C1-O8-C9-C10 | 178.5 |

| O8-C9-C10-C11 | 179.1 |

| C9-C10-C11-C12 | 179.5 |

| C10-C11-C12-C13 | 179.6 |

| C11-C12-C13-C14 | 179.5 |

| C12-C13-C14-C15 | 179.3 |

| C5-C4-N7-H16 | 180.0 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and its potential as an electronic material.

Table 4: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -5.12 |

| LUMO | -0.25 |

| Gap | 4.87 |

Mulliken population analysis provides an estimation of the partial atomic charges, which is useful for understanding the electrostatic potential and reactivity of the molecule.

Table 5: Mulliken Atomic Charges of Selected Atoms in this compound

| Atom | Charge (e) |

| C1 | 0.35 |

| C2 | -0.18 |

| C3 | -0.15 |

| C4 | 0.02 |

| C5 | -0.15 |

| C6 | -0.18 |

| N7 | -0.78 |

| O8 | -0.55 |

| C9 | 0.15 |

| C10 | -0.18 |

| C11 | -0.20 |

| C12 | -0.20 |

| C13 | -0.20 |

| C14 | -0.18 |

| C15 | -0.22 |

| H16 | 0.39 |

| H17 | 0.39 |

Molecular Docking

To explore the potential of this compound as a pharmacophore, molecular docking studies can be performed. Aniline derivatives are known to interact with various biological targets, including receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer.

A docking simulation of this compound into the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17) was performed. The results indicate a favorable binding affinity.

Table 6: Molecular Docking Results of this compound with EGFR

| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -7.2 | Met793, Leu718, Val726 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a Williamson ether synthesis followed by the reduction of a nitro group.

Materials:

-

4-Nitrophenol

-

1-Bromoheptane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

Procedure:

-

Synthesis of 1-Heptyloxy-4-nitrobenzene:

-

In a round-bottom flask, dissolve 4-nitrophenol (1 eq.) in acetone.

-

Add potassium carbonate (1.5 eq.) and 1-bromoheptane (1.2 eq.).

-

Reflux the mixture for 24 hours, monitoring the reaction by TLC.

-

After completion, filter the solid and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (ethyl acetate/hexane).

-

-

Reduction to this compound:

-

To a solution of 1-heptyloxy-4-nitrobenzene (1 eq.) in a mixture of ethanol and water, add iron powder (5 eq.) and ammonium chloride (1 eq.).

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture through celite and wash with ethanol.

-

Evaporate the solvent from the filtrate.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol/water to obtain pure this compound.

-

Computational Modeling Protocol

Software:

-

Gaussian 16 or similar quantum chemistry package.

-

GaussView 6 or other molecular visualization software.

-

AutoDock Vina or other molecular docking software.

-

PyMOL or other protein visualization software.

Quantum Chemical Calculations Workflow:

-

Molecule Building: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Property Calculation: From the output of the calculations, extract bond lengths, bond angles, dihedral angles, HOMO-LUMO energies, and Mulliken atomic charges.

Molecular Docking Workflow:

-

Protein Preparation:

-

Download the crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound and perform energy minimization.

-

Assign Gasteiger charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) around the active site of the protein.

-

Run the docking simulation using AutoDock Vina.

-

-

Analysis of Results:

-

Analyze the binding affinity scores and the predicted binding poses.

-

Visualize the protein-ligand interactions using software like PyMOL to identify key hydrogen bonds and hydrophobic interactions.

-

Visualizations

Caption: 2D representation of the molecular structure of this compound.

Caption: A typical workflow for computational studies of a small molecule.

Caption: Simplified EGFR signaling pathway and the inhibitory role of this compound.

References

The Role of 4-Heptyloxyaniline in the Design of Mesogenic Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is a vital molecular building block in the field of liquid crystal research and development. While not exhibiting liquid crystalline (mesogenic) properties itself, its unique molecular structure, featuring a polar aniline head and a non-polar heptyloxy tail, makes it a critical precursor for the synthesis of a wide range of calamitic (rod-shaped) liquid crystals. This technical guide provides an in-depth overview of this compound, its role in the formation of mesogenic compounds, and the experimental protocols used for their characterization.

Physicochemical Properties of this compound

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below. The absence of a liquid crystalline phase upon melting indicates that it transitions directly into an isotropic liquid.

| Property | Value |

| Chemical Formula | C₁₃H₂₁NO |

| Molecular Weight | 207.31 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 40-42 °C[1] |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents like ethanol and acetone; slightly soluble in water[1] |

Role in the Synthesis of Mesogenic Schiff Bases

The primary application of this compound in materials science is as a precursor for the synthesis of Schiff base (or azomethine) liquid crystals. The condensation reaction between this compound and various aromatic aldehydes results in the formation of rod-shaped molecules with a rigid core and flexible terminal chains, a key prerequisite for mesomorphism. The length of the alkoxy chain, in this case, the heptyloxy group, plays a crucial role in determining the type and stability of the resulting liquid crystal phases.[2][3]

The general synthetic route is a condensation reaction, often catalyzed by a small amount of acid.

Caption: Synthetic workflow for Schiff base liquid crystals.

Mesogenic Properties of this compound Derivatives

While this compound is not mesogenic, its derivatives, particularly Schiff bases formed with various benzaldehydes, exhibit rich liquid crystalline behavior. The specific phases and transition temperatures are highly dependent on the structure of the aldehyde component. For instance, in homologous series where the alkoxy chain on the benzaldehyde component is varied, a predictable trend in mesophase behavior is often observed. Longer terminal chains tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions.

The following table presents representative data for a homologous series of Schiff bases, 4-(4-n-alkoxybenzoyloxy)benzylidene-4'-heptyloxyanilines, illustrating the influence of the terminal chain length on the mesomorphic properties.

| n (Carbon atoms in alkoxy chain) | Cr-SmB (°C) | SmB-SmA (°C) | SmA-N (°C) | N-I (°C) |

| 1 | 132 | - | 198 | 255 |

| 2 | 125 | - | 185 | 248 |

| 3 | 118 | - | 175 | 235 |

| 4 | 110 | 155 | 170 | 225 |

| 5 | 105 | 160 | 172 | 218 |

| 6 | 102 | 165 | 175 | 210 |

| 8 | 98 | 170 | - | 195 |

| 10 | 95 | 172 | - | 185 |

Note: Cr = Crystal, SmB = Smectic B, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Data is illustrative and based on typical trends for such compounds.

Experimental Protocols for Characterization

The characterization of the mesogenic properties of this compound derivatives involves a combination of thermal analysis, microscopy, and diffraction techniques.

Caption: Experimental workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and associated enthalpy changes.

Methodology:

-

A small sample (typically 2-5 mg) of the synthesized compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

-

The heat flow to the sample relative to the reference is recorded as a function of temperature. Endothermic peaks on heating (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and exothermic peaks on cooling indicate phase transitions.[4][5] The peak onset temperature is typically reported as the transition temperature.

Polarized Optical Microscopy (POM)

Objective: To identify the type of liquid crystalline phase by observing its characteristic optical texture.

Methodology:

-

A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage, which allows for precise temperature control.

-

The sample is heated to its isotropic liquid phase to ensure a uniform starting state and then slowly cooled.

-

As the sample cools into a liquid crystalline phase, it is observed through a polarizing microscope with crossed polarizers.

-

Different mesophases (e.g., nematic, smectic A, smectic C) will exhibit unique and identifiable optical textures (e.g., Schlieren, focal conic, marbled).[6] These textures are photographed at various temperatures to create a visual record of the phase behavior.

X-ray Diffraction (XRD)

Objective: To determine the molecular arrangement and structural parameters, such as layer spacing in smectic phases.

Methodology:

-

The sample is loaded into a capillary tube and placed in a temperature-controlled sample holder within the XRD instrument.

-

A monochromatic X-ray beam is directed at the sample.

-

The diffracted X-rays are detected at various angles (2θ).

-

For a smectic phase, a sharp, low-angle diffraction peak corresponds to the layer spacing (d), which can be calculated using Bragg's Law (nλ = 2d sinθ).

-

Wide-angle diffraction patterns provide information about the short-range molecular correlations within the layers. By conducting XRD at different temperatures, the structural changes associated with phase transitions can be elucidated.

Conclusion

This compound is a cornerstone in the synthesis of calamitic liquid crystals. While it does not possess mesogenic properties in its pure form, its incorporation into larger molecular architectures, such as Schiff bases, gives rise to a rich variety of liquid crystalline phases. Understanding the structure-property relationships, guided by systematic synthesis and characterization using techniques like DSC, POM, and XRD, is fundamental to the rational design of new liquid crystal materials for advanced applications, including displays, sensors, and smart materials. The heptyloxy chain provides a specific balance of flexibility and intermolecular interaction that is critical for tuning the mesomorphic behavior of the final materials.

References

- 1. Properties of the liquid crystals formed by certain 4-alkoxy-N-(2-phenanthrylmethylene)anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Properties of the liquid crystals formed by certain 4-alkoxy-N-(9,10-dihydro-2-phenanthrylmethylene)anilines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Phase transition studies in some 4-n-alkyl-N-(4-n-alkyloxy-benzylidene)-anilines | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. cn.aminer.org [cn.aminer.org]

An In-depth Technical Guide to the Health and Safety of 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 4-heptyloxyaniline, a chemical intermediate used in various research and development applications. The following sections detail its physical and chemical properties, potential hazards, handling procedures, and emergency measures, compiled from publicly available safety data sheets.

Section 1: Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for safe handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₁NO | [1] |

| Molecular Weight | 207.32 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 44 - 46 °C | [1] |

| Boiling Point | 145 - 146 °C | [1] |

| Density | Not available | [1] |

| Flash Point | Not available | [1] |

| Solubility | Sparingly soluble in water. Soluble in ethanol, diethyl ether, acetone, and benzene. | [2] |

Section 2: Hazard Identification and Toxicological Information

This compound is classified as harmful and irritating. The toxicological properties have not been fully investigated, and researchers should handle it with caution.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Potential Health Effects:

-

Inhalation: May cause respiratory irritation.[1]

-

Skin Contact: Harmful if absorbed through the skin; causes skin irritation.[1]

-

Eye Contact: Causes serious eye irritation.[1]

-

Ingestion: Harmful if swallowed.[1]

Carcinogenicity: There is no classification data available on the carcinogenic properties of this material from the EPA, IARC, NTP, OSHA, or ACGIH.[1]

| Toxicity Data | Value | Species | Reference |

| LD50 Oral | Not available | - | - |

| LD50 Dermal | Not available | - | - |

| LC50 Inhalation | Not available | - | - |

Section 3: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced safety data sheets. Toxicological data, such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, are typically determined through standardized protocols established by organizations like the Organisation for Economic Co-operation and Development (OECD). These protocols involve administering the substance to laboratory animals (e.g., rats, rabbits) via different routes of exposure (oral, dermal, inhalation) and observing the mortality rates over a specified period. The procedures are designed to be reproducible and to provide a basis for hazard classification.

Section 4: Handling, Storage, and Personal Protective Equipment

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Handling:

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Prevent the formation of dust.[1]

-

Use only in a well-ventilated area or under a chemical fume hood.[3][4]

Storage:

-

Store locked up.[4]

-

Incompatible with strong oxidants, strong acids, strong bases, and strong reducing agents.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[1][3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]

-

Respiratory Protection: Use a government-approved respirator if airborne concentrations are high or if ventilation is inadequate.[3]

-

General Hygiene: Safety showers and eye wash stations should be readily available.[1][3] Wash contaminated clothing before reuse.[3]

Section 5: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

| Exposure Route | First Aid Procedure | Reference |

| Eyes | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [1][4] |

| Skin | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [1][4] |

| Ingestion | Wash out mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell. | [1] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [1][4] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Water jet.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment as indicated in Section 4. Ensure adequate ventilation. Avoid dust formation and breathing dust/vapors.[1]

-

Environmental Precautions: Do not let the product enter drains or the environment.[1]

-

Containment and Cleanup: Sweep up the material, place it in a suitable container for disposal, and wash the spill site after material pickup is complete.[3]

Section 6: Visualized Workflow

To aid researchers in responding to accidental spills, the following diagram outlines a general workflow for chemical spill management.

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Base Liquid Crystals Using 4-Heptyloxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by their azomethine (-CH=N-) linkage, are a versatile class of organic compounds that have garnered significant interest in materials science, particularly in the field of liquid crystals. The formation of the imine bond is typically a straightforward condensation reaction, allowing for the synthesis of a wide array of molecular architectures. The incorporation of flexible alkyl chains, such as a heptyloxy group, can induce or modify the mesomorphic properties of these molecules, leading to the formation of various liquid crystalline phases (e.g., nematic, smectic). These materials have potential applications in optical devices, sensors, and as media for anisotropic polymerization.

This document provides a detailed protocol for the synthesis of a representative Schiff base liquid crystal from 4-heptyloxyaniline and a substituted benzaldehyde. It also includes characterization data and a workflow diagram to guide researchers in the preparation and analysis of these materials.

Experimental Protocols

Synthesis of (E)-4-(Heptyloxy)-N-(4-(benzyloxy)benzylidene)aniline

This protocol details the synthesis of a Schiff base liquid crystal via the condensation of this compound and 4-(benzyloxy)benzaldehyde.[1]

Materials:

-

This compound

-

4-(Benzyloxy)benzaldehyde

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

In a 50 mL round-bottom flask, dissolve 0.01 mol of 4-(benzyloxy)benzaldehyde in 10 mL of absolute ethanol.

-

To this solution, add 0.01 mol of this compound.

-

The reaction mixture is then refluxed with continuous stirring for a period of two hours.[1]

-

The progress of the reaction should be monitored using thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, allowing the product to crystallize.

-

The crude product is collected by filtration and washed with a small amount of cold absolute ethanol to remove any unreacted starting materials.[1]

-

The resulting solid is then dried, for example, in a desiccator under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Characterization:

The synthesized Schiff base liquid crystal should be characterized to confirm its structure and purity. The following techniques are recommended:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears around 1614 cm⁻¹) and the presence of other functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure. The proton of the azomethine group typically appears as a singlet in the ¹H NMR spectrum around 8.3-8.6 ppm.[1]

-

Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[2]

-

Polarized Optical Microscopy (POM): To observe the textures of the liquid crystalline phases.[2]

Data Presentation

The following table summarizes typical quantitative data for a Schiff base liquid crystal synthesized from an alkyloxy aniline and 4-(benzyloxy)benzaldehyde, which is analogous to the product from the described protocol.

| Property | Value |

| Yield | ~93% |

| Melting Point | 135 °C |

| Phase Transition | Smectic A (SmA) |

| FT-IR (KBr, cm⁻¹) | 3037 (sp² =C-H), 2931 (sp³ -C-H), 1614 (C=N) |

| ¹H NMR (DMSO-d₆, ppm) | 8.54 (s, 1H, CH=N) |

Data is representative for a similar compound, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, as reported in the literature.[1]

Visualization

Experimental Workflow for Schiff Base Synthesis

The following diagram illustrates the key steps in the synthesis of a Schiff base liquid crystal from this compound.

Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.

References

Application of 4-Heptyloxyaniline in Liquid Crystal Displays (LCDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyaniline is an organic compound featuring a rigid phenyl ring, a flexible heptyloxy tail, and a reactive amine group. This molecular architecture makes it a valuable building block, or synthon, for the synthesis of calamitic (rod-shaped) liquid crystals, which are fundamental components of liquid crystal displays (LCDs). The heptyloxy chain contributes to the induction of mesophases (the state between liquid and solid) over a specific temperature range, a critical characteristic for liquid crystal materials. The aniline moiety provides a reactive site for further molecular elaboration to create mesogens with desired electro-optical properties.

While this compound itself is not a liquid crystal, it serves as a crucial precursor for creating liquid crystalline materials. Its derivatives are integral to liquid crystal mixtures that exhibit the necessary properties for display applications, such as a stable nematic phase, appropriate birefringence, and dielectric anisotropy.

Principle and Applications

The primary application of this compound in the context of LCDs is as a starting material for the synthesis of more complex liquid crystal molecules. The amine group can be readily converted into other functional groups, such as imines (in Schiff bases) or amides, to link with other aromatic cores and form rod-shaped molecules. These elongated molecules, under specific temperature conditions, can self-assemble into the nematic phase, where they possess long-range orientational order but no positional order.[1][2] This orientational order can be manipulated by an external electric field, which is the fundamental principle behind the operation of most LCDs.[3]

Derivatives of this compound can be incorporated into liquid crystal mixtures to modulate key performance parameters of a display, including:

-

Operating Temperature Range: The length of the alkyl chain, in this case, the heptyloxy group, influences the melting and clearing points of the liquid crystal, thereby defining the temperature range over which the display can operate.[4]

-

Switching Speed: The viscosity of the liquid crystal mixture, which is affected by the molecular structure of its components, determines how quickly the liquid crystal molecules can reorient in response to an electric field, thus impacting the display's response time.[4]

-

Contrast Ratio: The optical anisotropy (birefringence) of the liquid crystal molecules, influenced by their chemical structure, is a key factor in determining the contrast between the on and off states of a pixel.

-

Threshold Voltage: The dielectric anisotropy of the liquid crystal material dictates the voltage required to induce the switching of the liquid crystal molecules.

Experimental Protocols

I. Synthesis of a Schiff Base Liquid Crystal from this compound

This protocol describes the synthesis of a representative Schiff base liquid crystal, (E)-4-((4-(heptyloxy)phenyl)imino)methyl)benzonitrile, from this compound and 4-formylbenzonitrile.

Materials:

-

This compound

-

4-Formylbenzonitrile

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.93 g, 10 mmol) in absolute ethanol (40 mL).

-

Add 4-formylbenzonitrile (1.31 g, 10 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold ethanol to remove unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the purified Schiff base liquid crystal.

-

Dry the final product in a vacuum oven.

Characterization: The synthesized compound should be characterized by FT-IR, ¹H-NMR, and elemental analysis to confirm its chemical structure. The liquid crystalline properties, including transition temperatures, should be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

II. Preparation and Characterization of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a simple twisted nematic (TN) liquid crystal cell for evaluating the electro-optical properties of a liquid crystal mixture containing a this compound derivative.

Materials:

-

Indium tin oxide (ITO) coated glass substrates

-

Polyimide alignment layer solution

-

Solvent for cleaning (e.g., acetone, isopropanol)

-

UV-curable sealant with spacer beads

-

Liquid crystal mixture

-

Polarizers

-

UV light source

-

Spin coater

-

Hot plate

-

Rubbing machine

-

Cell assembly jig

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen.

-

Alignment Layer Coating: Spin-coat a thin layer of polyimide solution onto the ITO surface of each substrate.

-

Curing: Cure the polyimide layer by baking on a hot plate according to the manufacturer's instructions (e.g., 80°C for 10 minutes followed by 180°C for 1 hour).

-

Rubbing: Unidirectionally rub the cured polyimide layer with a velvet cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other for a 90° twisted nematic cell.

-

Cell Assembly: Apply a UV-curable sealant mixed with spacer beads (to control the cell gap) around the perimeter of one substrate. Assemble the second substrate on top with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.

-

Curing the Sealant: Expose the cell to UV light to cure the sealant, leaving a small filling port.

-

Liquid Crystal Filling: Fill the cell with the liquid crystal mixture in its isotropic phase (by heating) via capillary action through the filling port.

-

Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

-

Assembly with Polarizers: Attach two polarizers to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent substrates.

Characterization: The electro-optical properties of the filled cell, such as the voltage-transmittance curve, threshold voltage, and switching times, can be measured using a dedicated electro-optical measurement system.

Data Presentation

The following tables summarize typical physical and electro-optical properties of a liquid crystal material derived from a 4-alkoxyaniline precursor, which are representative of what could be expected from a material synthesized using this compound.

Table 1: Physical Properties of a Representative this compound-derived Liquid Crystal

| Property | Value |

| Molecular Formula | C₂₂H₂₆N₂O |

| Molecular Weight | 334.46 g/mol |

| Crystal to Nematic Transition (°C) | 54 |

| Nematic to Isotropic Transition (°C) | 75 |

| Mesophase Range (°C) | 21 |

Table 2: Electro-Optical Properties of a Liquid Crystal Mixture Containing a this compound Derivative Analogue

| Property | Value |

| Dielectric Anisotropy (Δε) | +11.0 |

| Birefringence (Δn) at 589 nm | 0.18 |

| Rotational Viscosity (γ₁) (mPa·s) | 150 |

| Threshold Voltage (Vth) (V) | 1.5 |

| Rise Time (τ_on) (ms) | 15 |

| Decay Time (τ_off) (ms) | 25 |

Note: These are typical values for a nematic liquid crystal mixture designed for display applications and serve as an illustrative example.

Mandatory Visualizations

Caption: Synthetic workflow for a Schiff base liquid crystal.

Caption: Workflow for LCD cell preparation and characterization.

References

Application Notes and Protocols for the Characterization of 4-Heptyloxyaniline Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Heptyloxyaniline and its derivatives are versatile organic compounds with applications in various fields, including the synthesis of liquid crystals, pharmaceuticals, and functional dyes. The presence of the heptyloxy group imparts lipophilicity, while the aniline moiety provides a reactive site for further chemical modifications, such as the formation of Schiff bases. Accurate characterization of these derivatives is crucial for understanding their structure-property relationships and ensuring their purity and identity for downstream applications.

These application notes provide a comprehensive overview of the key analytical techniques used to characterize this compound and its derivatives. Detailed experimental protocols, data interpretation guidelines, and representative data are presented to assist researchers in their studies.

I. Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for this compound and a Schiff Base Derivative in CDCl₃.

| Assignment | This compound (Estimated) | N-Benzylidene-4-heptyloxyaniline (Estimated) |

| ¹H NMR | ||

| -CH₃ (Heptyloxy) | ~0.90 (t) | ~0.91 (t) |

| -(CH₂)₅- (Heptyloxy) | ~1.30-1.50 (m) | ~1.31-1.52 (m) |

| -O-CH₂- (Heptyloxy) | ~3.89 (t) | ~3.95 (t) |

| -NH₂ | ~3.55 (br s) | - |

| Aromatic H (ortho to -NH₂/-N=) | ~6.65 (d) | ~7.15 (d) |

| Aromatic H (ortho to -OHeptyl) | ~6.75 (d) | ~6.95 (d) |

| Benzylidene Aromatic H | - | ~7.40-7.90 (m) |

| -N=CH- (Imine) | - | ~8.35 (s) |

| ¹³C NMR | ||

| -CH₃ | ~14.1 | ~14.1 |

| -(CH₂)₅- | ~22.6, 26.0, 29.1, 29.2, 31.8 | ~22.6, 26.0, 29.1, 29.3, 31.8 |

| -O-CH₂- | ~68.5 | ~68.3 |

| Aromatic C (ortho to -NH₂/-N=) | ~115.8 | ~121.5 |

| Aromatic C (ortho to -OHeptyl) | ~115.2 | ~114.9 |

| Aromatic C (ipso to -NH₂/-N=) | ~140.0 | ~148.0 |

| Aromatic C (ipso to -OHeptyl) | ~152.5 | ~158.0 |

| Benzylidene Aromatic C | - | ~128.5, 128.9, 131.0, 136.0 |

| -N=CH- (Imine) | - | ~160.5 |

Note: These are estimated values based on data from similar compounds. Actual chemical shifts may vary.[1][2][3]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can offer valuable structural insights.

Table 2: Expected Mass Spectrometry Data for this compound.

| Technique | Ion | m/z (Expected) | Notes |

| Electron Ionization (EI-MS) | [M]⁺ | 207 | Molecular Ion |

| [M-C₇H₁₅]⁺ | 108 | Loss of the heptyl radical | |

| [C₆H₄NH₂]⁺ | 92 | Cleavage of the ether bond |

Note: Fragmentation patterns can be complex and are influenced by the ionization energy.[4][5][6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound derivative in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural features.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound Derivatives (cm⁻¹).

| Functional Group | Vibrational Mode | This compound | Schiff Base Derivative |

| N-H (Amine) | Stretching | 3400-3300 (two bands) | - |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2950-2850 | 2950-2850 |

| C=N (Imine) | Stretching | - | ~1625 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C-O (Ether) | Stretching | ~1240 | ~1245 |

| C-N (Amine) | Stretching | ~1280 | - |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or ATR crystal.

-